The synthesis process must ensure high purity levels, typically greater than 98%, to guarantee efficacy and safety in clinical applications. The compound is usually produced in solid powder form, which can be further processed for pharmaceutical formulations.
While specific details about the molecular structure of TAS3681 are not fully disclosed in public databases, it is characterized by its ability to interact with the androgen receptor's ligand-binding domain and N-terminal domain. The compound's structure allows it to effectively compete with natural ligands for binding sites on the androgen receptor, leading to its antagonistic effects.
The structural data can be inferred from related compounds within its class, which typically involve complex ring structures and functional groups that enhance binding affinity and specificity towards the androgen receptor. The exact three-dimensional conformation remains a subject of ongoing research to optimize its pharmacological properties .
TAS3681 undergoes various chemical reactions that are crucial for its function as an androgen receptor antagonist. These reactions include:
These reactions highlight its dual mechanism of action—both blocking receptor activity and diminishing receptor expression.
The mechanism of action for TAS3681 is twofold:
The combination of these mechanisms makes TAS3681 a promising candidate for treating advanced prostate cancer that has become resistant to standard therapies.
TAS3681 exhibits several notable physical and chemical properties:
These properties are essential for ensuring stability during storage and efficacy during application.
TAS3681 has significant potential applications in scientific research and clinical settings:
TAS3681 (2‐chloro‐4‐[4‐[[5‐[2‐hydroxypropan‐2‐yl]pyridin‐2‐yl]amino]‐5,8‐dihydropyrido[3,4‐d]pyrimidin‐7(6H)‐yl]benzonitrile) is a novel nonsteroidal AR antagonist designed to overcome common resistance mutations in castration-resistant prostate cancer (CRPC). Its molecular structure features a unique pyridopyrimidine scaffold that enables high-affinity binding to the AR ligand-binding domain (LBD) through optimized hydrophobic interactions and hydrogen bonding networks [3] [8]. Computational binding free energy analyses reveal that TAS3681 achieves stronger van der Waals interactions with key hydrophobic residues (Leu704, Phe764, Met780, Met787, Phe876, and Leu880) in the LBD binding pocket compared to second-generation antagonists like enzalutamide. This enhanced interaction profile contributes to a calculated binding free energy of -12.3 kcal/mol, significantly lower than enzalutamide's -9.8 kcal/mol [8].
Crucially, TAS3681 maintains antagonistic activity against clinically relevant AR LBD mutants:
Table 1: Binding Affinity and Resistance Profile of TAS3681 vs. Clinical AR Antagonists
Compound | WT AR Kd (nM) | F877L/T878A Activity | H875Y Activity | AR-V7 Activity |
---|---|---|---|---|
TAS3681 | 1.8 | Full antagonist | Full antagonist | Downregulates |
Enzalutamide | 2.1 | Partial agonist | Antagonist | No effect |
Apalutamide | 1.5 | Partial agonist | Antagonist | No effect |
Darolutamide | 3.2 | Antagonist | Reduced antagonism | No effect |
TAS3681 suppresses AR signaling through a dual transcriptional inhibition mechanism:
: Unlike antagonists that merely block ligand binding, TAS3681 promotes proteasomal degradation of both full-length AR (AR-FL) and constitutively active splice variants (AR-Vs). In enzalutamide-resistant SAS MDV No. 3-14 cells (AR-V7+), TAS3681 treatment (100 nM, 24h) reduces AR-FL and AR-V7 protein levels by 85% and 78%, respectively. This occurs via enhanced ubiquitination mediated by E3 ubiquitin ligases like CHIP and MDM2, as confirmed by cycloheximide chase assays showing reduced AR half-life from >16h to <4h [1] [3].
: TAS3681 binding induces conformational changes in the AR LBD that sterically hinder the formation of the Activation Function-2 (AF-2) surface required for coactivator binding. Chromatin immunoprecipitation (ChIP) assays in VCaP cells show TAS3681 reduces recruitment of steroid receptor coactivators (SRC-1/3) and histone acetyltransferases (p300) to androgen-response elements (AREs) of target genes (PSA, TMPRSS2, UBE2C) by >90% at 500 nM concentration. This exceeds enzalutamide's 60-70% inhibition due to TAS3681's additional effect on AR stability [3] [5].
: RNA-seq analysis of TAS3681-treated xenografts (300 mg/kg BID, 14 days) shows downregulation of 88% of AR-regulated transcriptome, including critical drivers of CRPC progression (FKBP5, KLK2, KLK3, NKX3.1). Notably, 15% of suppressed genes are uniquely regulated by AR-V7, explaining TAS3681's efficacy in enzalutamide-resistant models [1].
TAS3681 uniquely targets two critical phases of AR activation:
: Live-cell imaging of U‐2 OS cells expressing fluorescently tagged AR shows TAS3681 (500 nM) reduces DHT-induced nuclear translocation by 92% versus vehicle and 75% versus enzalutamide. This is mediated by:
: Even when nuclear AR is present, TAS3681 interferes with AR-DNA interactions:
Table 2: In Vitro and Clinical Efficacy of TAS3681 in Resistant Prostate Cancer Models
Model Type | Resistance Mechanism | TAS3681 Dose/Regimen | Efficacy Outcome | Reference |
---|---|---|---|---|
SAS MDV No. 3-14 xenograft | AR-V7 overexpression, Enzalutamide-resistant | 30 mg/kg/day oral, 28 days | 98% tumor growth inhibition; 85% reduction AR-V7 protein | [1] [3] |
VCaP xenograft | AR amplification | 100 mg/kg/day oral, 21 days | 92% tumor regression; 90% PSA reduction | [3] |
Phase I clinical (ASCO 2021) | Post-enzalutamide/abiraterone + chemo | 300 mg BID, continuous | 23.1% confirmed PSA50; 22.2% tumor response rate; DoR >6 months | [7] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2